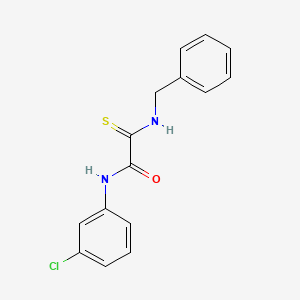![molecular formula C22H17ClN4O2 B3035586 5-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolan-3-one CAS No. 337920-28-2](/img/structure/B3035586.png)
5-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolan-3-one
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, common name, structural formula, and molecular formula. It may also include the role or use of the compound in various industries or research .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes studying the reactivity of the compound with various reagents and under different conditions .Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can often be predicted using computational chemistry .Wissenschaftliche Forschungsanwendungen
Molecular Stabilities and Anti-Cancer Properties
- Molecular Docking Studies : A study on benzimidazole derivatives, including 5-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolan-3-one, conducted using density functional theory and molecular docking, revealed insights into their anti-cancer properties. These compounds were analyzed for their molecular stabilities, conformations, and interactions with EGFR inhibitors, suggesting potential applications in cancer research (Karayel, 2021).
Antimicrobial Activities
- Synthesis and Antimicrobial Effects : Research on the synthesis of novel 1,2,4-triazole derivatives, including structures similar to the chemical , has shown some compounds to possess good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Crystal Structures and Intermolecular Interactions
- Crystallography and Antioxidant Properties : Crystallographic studies on triazolyl-benzimidazole compounds, related to the chemical of interest, have been conducted to understand their crystal structures and intermolecular interactions. These studies also shed light on the potential antioxidant properties of such compounds (Karayel et al., 2015).
Synthesis Techniques and Chemical Characterization
Isostructural Synthesis and Structural Characterization : The synthesis of isostructural compounds related to the specified chemical has been investigated. The research includes structural characterization through single crystal diffraction, indicating the relevance of such studies in understanding molecular conformations (Kariuki et al., 2021).
Restricted Rotation Studies : A study focusing on the restricted rotation around the methylene bridge in benzimidazole derivatives offers insights into the conformational behavior of molecules similar to the specified chemical. This research is significant in the context of understanding molecular dynamics and interactions (Karayel et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2/c1-22(24-21(28)27(26-22)17-5-3-2-4-6-17)15-9-12-19-18(13-15)20(29-25-19)14-7-10-16(23)11-8-14/h2-13,26H,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTGUQDYSFBOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)N(N1)C2=CC=CC=C2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301125802 | |
| Record name | 5-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301125802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolan-3-one | |
CAS RN |
337920-28-2 | |
| Record name | 5-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolidin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337920-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301125802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-1-[5-(4-Bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(4-fluorophenyl)methoxy]methanimine](/img/structure/B3035503.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole](/img/structure/B3035504.png)
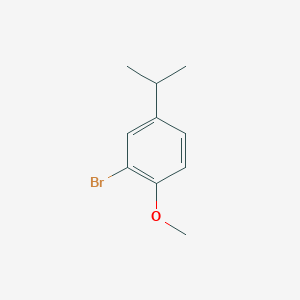
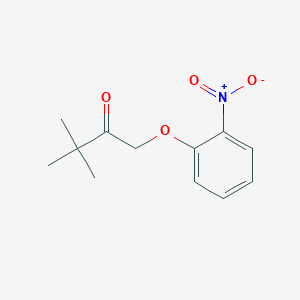
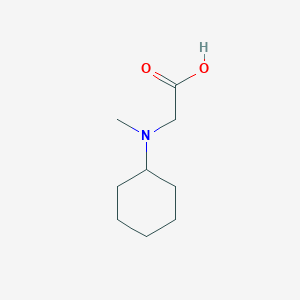

![3-[(2,4-Dichlorophenyl)methyl]-6-(5-phenylpyrazol-1-yl)pyridazine](/img/structure/B3035514.png)

![{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B3035518.png)


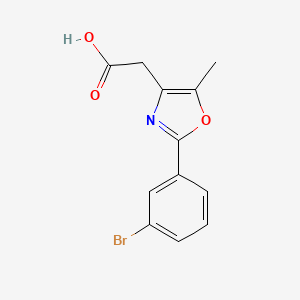
![2-[(4-chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole](/img/structure/B3035524.png)
